Norscopine
Description
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
(1R,2R,4S,5S)-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-ol |
InChI |
InChI=1S/C7H11NO2/c9-3-1-4-6-7(10-6)5(2-3)8-4/h3-9H,1-2H2/t3?,4-,5+,6-,7+ |
InChI Key |
IVFBZLRQSYYTCB-JMTYFUNVSA-N |
Isomeric SMILES |
C1[C@@H]2[C@@H]3[C@@H](O3)[C@@H](N2)CC1O |
Canonical SMILES |
C1C(CC2C3C(C1N2)O3)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Norscopine can be synthesized through the hydrogenolysis of norscopolamine or its acid addition salt using metal borohydride or sodium borohydride in a suitable solvent . This method involves the reduction of the nitrogen-containing compound to produce this compound.
Industrial Production Methods
The industrial production of this compound typically involves the use of complex hydride reactions. These reactions are carried out under controlled conditions to ensure the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
Norscopine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: The reduction of this compound can lead to the formation of simpler compounds.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include metal borohydrides for reduction and oxidizing agents for oxidation reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from the reactions of this compound include various derivatives that retain the core benzylisoquinoline structure. These derivatives can have different pharmacological properties and applications .
Scientific Research Applications
Anticancer Properties
Norscopine has been studied extensively for its potential as an anticancer agent. Its mechanisms include inducing apoptosis in cancer cells and disrupting mitotic spindle formation.
-
Case Study: Thymoma Treatment
A study demonstrated that this compound reduced tumor size in mice with implanted E.G7-OVA thymoma cells. The treatment resulted in significant DNA fragmentation and increased apoptotic bodies within 24 hours . -
Combination Therapy
This compound has shown promise in enhancing the effectiveness of other chemotherapeutic agents. For example, it has been found to reverse drug resistance in ovarian carcinoma cell lines when combined with vincristine and doxorubicin .
Neurological Applications
This compound's neuroprotective effects have been highlighted in studies related to ischemic stroke.
-
Stroke Mitigation
In a clinical study involving patients with acute ischemic stroke, oral administration of this compound reduced mortality rates from 80% to 20% within the first 12 hours of symptom onset, without causing hemorrhaging . -
Animal Models
Animal studies have demonstrated that this compound can reduce cerebral injury in neonatal rats subjected to hypoxic ischemia, suggesting its potential role in treating strokes .
Table 1: Summary of this compound's Anticancer Effects
| Study | Cancer Type | Method | Key Findings |
|---|---|---|---|
| Ye et al. (2015) | Thymoma | In vivo | Reduced tumor size; increased apoptosis |
| Shen et al. (2023) | Ovarian carcinoma | In vitro/In vivo | Enhanced sensitivity to cisplatin; inhibited cell proliferation |
| Clinical Study (2023) | Ischemic Stroke | Clinical Trial | Reduced mortality from 80% to 20% |
Table 2: Mechanisms of Action for this compound
| Mechanism | Description |
|---|---|
| Microtubule Stabilization | Alters dynamics without affecting polymer mass |
| Apoptosis Induction | Increases apoptotic markers in treated cells |
| Modulation of Signaling Pathways | Affects expression levels of key apoptotic proteins |
Mechanism of Action
Norscopine exerts its effects primarily through its sigma receptor agonist activity. This mechanism is supported by experimental evidence in rats, where pretreatment with rimcazole, a sigma-specific antagonist, causes a dose-dependent reduction in the antitussive activity of this compound . The sigma receptors are involved in various cellular processes, and their activation by this compound leads to the suppression of cough reflexes.
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues
Noscapine
- Structural Similarities: Noscapine (C₂₂H₂₃NO₇) shares the benzylisoquinoline backbone and dimethoxy-substituted isobenzofuranone core with norscopine but differs in the substitution pattern of the tetrahydroisoquinoline moiety. Specifically, noscapine lacks the [1,3]dioxolo group present in this compound .
- Functional Differences: Noscapine is a clinically established antitussive with additional antimitotic and anticancer properties, acting via tubulin-binding mechanisms .
- Pharmacokinetics: Noscapine undergoes hepatic metabolism via CYP3A4 to produce this compound and other metabolites, which exhibit reduced antitussive activity but may contribute to off-target effects .
Norgnoscopine Hydrochloride
- Structural Modifications: Norgnoscopine hydrochloride (C₂₁H₂₂ClNO₇) is the hydrochloride salt of this compound, introducing a chlorine atom that enhances solubility in polar solvents like DMSO and chloroform .
- Applications: Unlike this compound, this salt form is utilized in analytical and metabolic studies to improve detectability in HPLC and mass spectrometry assays .
Functional Analogues
Papaverine
- Functional Overlap: Papaverine (C₂₀H₂₁NO₄), another benzylisoquinoline alkaloid, shares this compound’s spasmolytic properties but acts via phosphodiesterase inhibition rather than opioid receptor modulation .
- Structural Divergence: Papaverine lacks the isobenzofuranone ring system, resulting in distinct pharmacokinetic profiles, including higher oral bioavailability compared to this compound .
Comparative Data Table
Research Findings and Implications
- Metabolic Pathways: Tsunoda et al. (1979) identified this compound as a major metabolite of noscapine in human hepatic microsomes, with CYP3A4-mediated demethylation being the primary route . This metabolic conversion reduces noscapine’s therapeutic efficacy but may explain variability in patient responses .
- Analytical Utility: Norgnoscopine hydrochloride’s enhanced solubility makes it a preferred standard for quantifying noscapine metabolites in pharmacokinetic studies, achieving detection limits as low as 0.1 ng/mL in plasma assays .
Biological Activity
Norscopine, a derivative of scopolamine, has garnered attention for its unique biological activities, particularly in the realms of anti-inflammatory and anti-cancer properties. This article delves into the biological activity of this compound, supported by various studies and data tables that highlight its mechanisms and effects.
This compound is structurally related to noscapine, a non-toxic alkaloid known for its interaction with tubulin. Unlike traditional anti-mitotic agents, this compound does not significantly stabilize or destabilize microtubules but alters their dynamic instability by increasing the duration of the pause phase in microtubule dynamics . This property is crucial as it allows for potential therapeutic applications without the typical cytotoxic effects associated with other microtubule-targeting drugs.
Table 1: Comparison of this compound and Related Compounds
| Compound | Microtubule Effect | Cytotoxicity | Binding Affinity |
|---|---|---|---|
| This compound | Alters dynamic instability | Low | Moderate |
| Noscapine | Non-significant | Low | High |
| Colchicine | Stabilizes microtubules | High | Very High |
Anti-Inflammatory Activity
Recent studies have demonstrated that this compound and its brominated analogs exhibit significant anti-inflammatory properties. For instance, brominated this compound analogs were shown to inhibit cytokine and chemokine release from macrophage cell lines without affecting cell viability. This was confirmed through experiments involving TLR (Toll-like receptor) ligands where treatment resulted in a marked reduction in TNFα and nitric oxide release .
Key Findings:
- Inhibition of Cytokines : Brominated this compound analogs significantly reduced TNFα and nitric oxide levels in both human THP-1 and murine RAW 264.7 macrophages.
- Mechanism : The anti-inflammatory effect is hypothesized to be mediated through autophagy induction, as evidenced by electron microscopy showing extensive vacuolation in treated macrophages .
Anticancer Potential
This compound has also been investigated for its anticancer properties. Research indicates that it binds to tubulin, inducing conformational changes that can disrupt cancer cell proliferation without the severe side effects typically associated with chemotherapeutic agents .
Case Studies:
- Cell Line Studies : In vitro studies on various cancer cell lines demonstrated that this compound could inhibit cell growth effectively while maintaining low toxicity levels.
- Animal Models : Animal studies have shown promising results where this compound administration led to reduced tumor size in xenograft models .
Q & A
Basic Research Questions
Q. How to formulate a focused research question on Norscopine’s biochemical properties?
- Methodological Answer :
- Begin with a systematic literature review to identify gaps in understanding this compound’s structure-activity relationships or metabolic pathways .
- Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to refine the question. For example:
"How does this compound’s stereochemistry influence its interaction with [specific receptor/enzyme] in vitro?" .
-
Ensure the question is specific, avoids vague terms, and defines measurable outcomes (e.g., binding affinity, enzymatic inhibition rates) .
- Example Table : Framework for Research Question Development
| Component | Application to this compound Research |
|---|---|
| Feasibility | Access to purified this compound and assay platforms. |
| Novelty | Focus on understudied targets (e.g., GPCRs vs. kinases). |
| Relevance | Link to therapeutic areas (e.g., neuropharmacology). |
Q. What are key considerations for designing experiments on this compound’s pharmacokinetics?
- Methodological Answer :
-
Define variables: Independent (dose, administration route), dependent (plasma concentration, half-life), and controlled variables (pH, temperature) .
-
Use blinded protocols to minimize bias in data collection, especially in animal or cell-based studies .
-
Include positive/negative controls (e.g., known CYP450 inhibitors for metabolism studies) .
- Example Table : Experimental Parameters for Pharmacokinetic Studies
| Parameter | Recommendation |
|---|---|
| Sample Size | ≥6 replicates/group for statistical power . |
| Time Points | 0, 1, 2, 4, 8, 24 hours post-administration. |
| Analytical Method | HPLC-MS for quantification . |
Advanced Research Questions
Q. How to resolve contradictions in studies on this compound’s efficacy across models?
- Methodological Answer :
-
Conduct triangulation analysis : Compare in vitro, in vivo, and computational data to identify model-specific confounding factors (e.g., membrane permeability in cell lines vs. tissue penetration in vivo) .
-
Replicate experiments using standardized protocols (e.g., NIH guidelines for preclinical studies ).
-
Perform sensitivity analysis to assess how variables like dosage or solvent choice affect outcomes .
- Example Table : Common Sources of Data Contradiction
| Source of Variation | Mitigation Strategy |
|---|---|
| Species Differences | Validate findings in human-derived cell models. |
| Assay Sensitivity | Use orthogonal methods (e.g., SPR and ITC for binding assays). |
Q. What advanced statistical approaches are suitable for analyzing this compound’s dose-response relationships?
- Methodological Answer :
-
Apply non-linear regression models (e.g., Hill equation) to estimate EC50/IC50 values and assess cooperativity .
-
Use Bayesian hierarchical models to integrate heterogeneous datasets (e.g., combining in vitro and clinical data) .
-
Validate assumptions with resampling techniques (e.g., bootstrapping) to quantify uncertainty .
- Example Table : Statistical Methods for Dose-Response Analysis
| Method | Use Case |
|---|---|
| ANOVA with Tukey’s post-hoc | Compare multiple dose groups. |
| Mixed-effects models | Account for inter-experimental variability. |
Methodological Best Practices
Q. How to optimize protocols for this compound’s in vitro assays?
- Methodological Answer :
- Perform pilot studies to determine optimal incubation times, solvent concentrations (e.g., DMSO ≤0.1%), and cell viability thresholds .
- Document all deviations from protocols to enable meta-analysis of reproducibility .
Q. How to structure a literature review for grant proposals on this compound?
- Methodological Answer :
- Use PICO format (Population, Intervention, Comparison, Outcome) to organize findings:
"In rodent models (P), does this compound (I) compared to [existing drug] (C) reduce inflammation markers (O)?" .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
